3-(Benzyloxy)pyridine-4-carbonitrile 3-(Benzyloxy)pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 78790-76-8
VCID: VC5504707
InChI: InChI=1S/C13H10N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2
SMILES: C1=CC=C(C=C1)COC2=C(C=CN=C2)C#N
Molecular Formula: C13H10N2O
Molecular Weight: 210.236

3-(Benzyloxy)pyridine-4-carbonitrile

CAS No.: 78790-76-8

Cat. No.: VC5504707

Molecular Formula: C13H10N2O

Molecular Weight: 210.236

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)pyridine-4-carbonitrile - 78790-76-8

Specification

CAS No. 78790-76-8
Molecular Formula C13H10N2O
Molecular Weight 210.236
IUPAC Name 3-phenylmethoxypyridine-4-carbonitrile
Standard InChI InChI=1S/C13H10N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2
Standard InChI Key PNUBCWYZPDVCNL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CN=C2)C#N

Introduction

3-(Benzyloxy)pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}. It features a pyridine ring substituted with a benzyloxy group at the 3-position and a nitrile group at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antiviral agents and kinase inhibitors . Below is a structured analysis of its properties, synthesis, and applications.

Synthesis and Characterization

Characterization Data

Key spectroscopic and analytical data:

PropertyValue/DescriptionSource
1H^1\text{H} NMRExpected signals: δ 7.17 (s, 5H, benzyl), 8.00 (d, 1H, pyridine), 4.91 (s, 2H, -OCH2_2)
LC-MS[M+H]+^+: 211.08 (calculated: 210.23)
Melting PointNot explicitly reported; likely >100°C based on analogs

Applications in Pharmaceutical Chemistry

3-(Benzyloxy)pyridine-4-carbonitrile is a critical building block in drug discovery:

  • Antiviral Agents: Structural analogs are found in baloxavir marboxil (an influenza inhibitor) and HIV integrase inhibitors .

  • Kinase Inhibitors: The nitrile group participates in hydrogen bonding with kinase active sites, enhancing binding affinity .

Research Gaps and Future Directions

  • Synthetic Optimization: Scalable routes using greener catalysts (e.g., Cu(OTf)2_2) remain underexplored .

  • Biological Activity: Limited data on its direct pharmacological effects; further studies are needed to evaluate its potential as a standalone therapeutic agent.

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